

4-Amino-2,3,5,6-tetrafluoropyridine chemical properties

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Compound of Interest

Compound Name: 4-Amino-2,3,5,6-tetrafluoropyridine

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An In-depth Technical Guide to the Chemical Properties of **4-Amino-2,3,5,6-tetrafluoropyridine**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical and physical properties of **4-Amino-2,3,5,6-tetrafluoropyridine**. It includes key quantitative data, detailed experimental protocols for its synthesis and reactivity, and essential safety and handling information. Visual diagrams are provided to illustrate key processes and relationships.

Core Chemical and Physical Properties

4-Amino-2,3,5,6-tetrafluoropyridine is a fluorinated heterocyclic compound widely utilized as a building block in synthetic organic chemistry and medicinal applications.^{[1][2][3]} Its highly fluorinated pyridine ring and reactive amino group make it a versatile intermediate for creating more complex molecules.

Identifiers and General Properties

The fundamental identifiers and general properties of this compound are summarized below.

Property	Value	Reference
CAS Number	1682-20-8	[1][2][4]
Molecular Formula	C ₅ H ₂ F ₄ N ₂	[1][4][5]
Molecular Weight	166.08 g/mol	[1][4][5]
Synonyms	2,3,5,6-Tetrafluoropyridin-4-amine, 4-Aminotetrafluoropyridine	[6][7]
InChIKey	PLVFNMQHMRBAA-UHFFFAOYSA-N	[2][7]
Purity	Typically ≥97.0% (GC)	[3][4][8]

Physical Properties

The table below outlines the key physical characteristics of the compound. Note the discrepancy in reported boiling points, which may be due to measurement conditions (e.g., vacuum vs. atmospheric pressure).

Property	Value	Reference
Physical State	Solid	[1][2][4]
Appearance	White to light yellow or light orange powder/crystal	[4][8]
Melting Point	85-87 °C	[1][2]
Boiling Point	85-86 °C or 232-233 °C	[9]
Density	1.631 ± 0.06 g/cm ³ (Predicted)	[9]

Spectroscopic Data

Full spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available in various chemical databases for structural confirmation.[10] The infrared spectrum is typically obtained using a KBr pellet technique.[7]

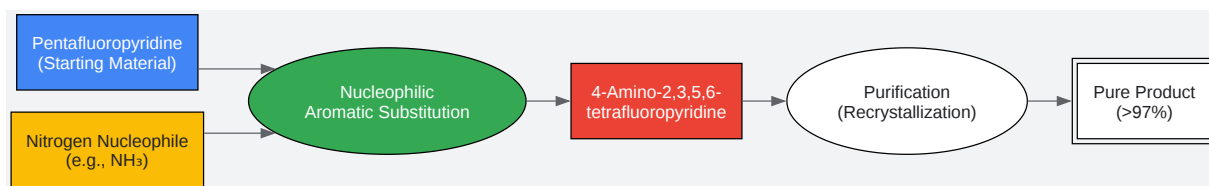
Synthesis and Reactivity

Experimental Protocol: Synthesis

The primary synthesis of **4-Amino-2,3,5,6-tetrafluoropyridine** is achieved through the regioselective nucleophilic aromatic substitution of pentafluoropyridine.[1] The electron-withdrawing effect of the ring nitrogen atom activates the C4 position, making it the most susceptible to nucleophilic attack.[1]

Methodology:

- **Starting Material:** The synthesis commences with pentafluoropyridine.[1]
- **Nucleophilic Amination:** Pentafluoropyridine is reacted with a nitrogen-based nucleophile (e.g., ammonia or an appropriate amine source). The reaction is highly regioselective due to the electronic activation gradient of the pyridine ring, which follows the order: C4 (para) > C2/C6 (ortho) > C3/C5 (meta).[1] This hierarchy ensures precise amination at the C4 position.
- **Reaction Conditions:** The specific solvent, temperature, and pressure conditions are optimized to favor the substitution at the C4 position and maximize yield.
- **Purification:** The resulting solid product is purified using standard laboratory techniques such as recrystallization or column chromatography to achieve high purity (typically >97%).



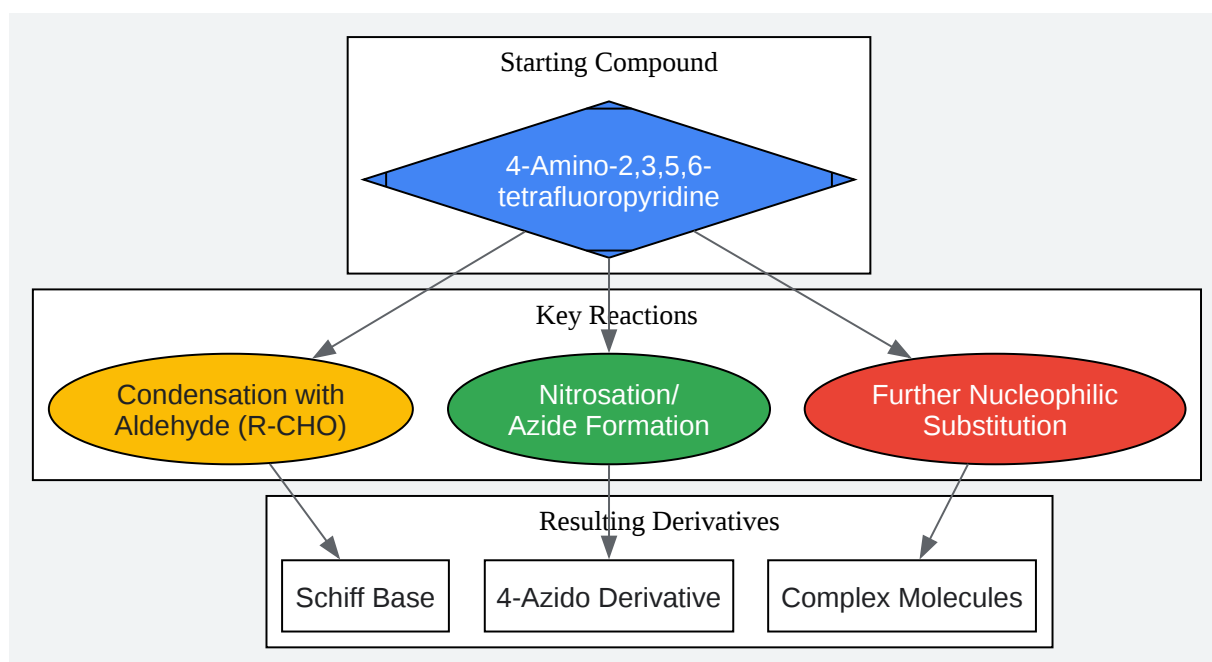
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Fig. 1: Synthesis workflow for 4-Amino-2,3,5,6-tetrafluoropyridine.

Chemical Reactivity

4-Amino-2,3,5,6-tetrafluoropyridine serves as a precursor for a variety of derivatives due to the reactivity of its amino group.

- **Formation of Schiff Bases:** It undergoes condensation reactions with aldehydes, such as benzaldehyde, to form the corresponding Schiff bases (e.g., (E)-N-benzylidene-2,3,5,6-tetrafluoropyridin-4-amine).[1]
- **Nucleophilic Reactions:** The amino group can act as a nucleophile in subsequent synthetic steps, enabling the construction of more elaborate molecular architectures.[1]
- **Derivatization:** The compound can be chemically transformed into other functionalized pyridines. For example, it is a precursor to 4-azido-2,3,5,6-tetrafluoropyridine through processes involving nitrosation.[1]



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Fig. 2: Key chemical reactivity pathways of **4-Amino-2,3,5,6-tetrafluoropyridine**.

Safety and Handling

4-Amino-2,3,5,6-tetrafluoropyridine is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Hazard Identification

The compound poses several health risks upon exposure.

Hazard Class	GHS Code(s)	Reference
Acute Toxicity	H302 (Oral), H312 (Dermal), H332 (Inhalation)	[2] [6] [8]
Skin Irritation	H315	[2] [6] [11]
Eye Irritation	H319	[2] [6] [11]
Specific Target Organ Toxicity	H335 (Respiratory system)	[2] [6] [11]

Recommended Handling and Emergency Protocols

Proper personal protective equipment (PPE) and adherence to safety protocols are mandatory when working with this chemical.

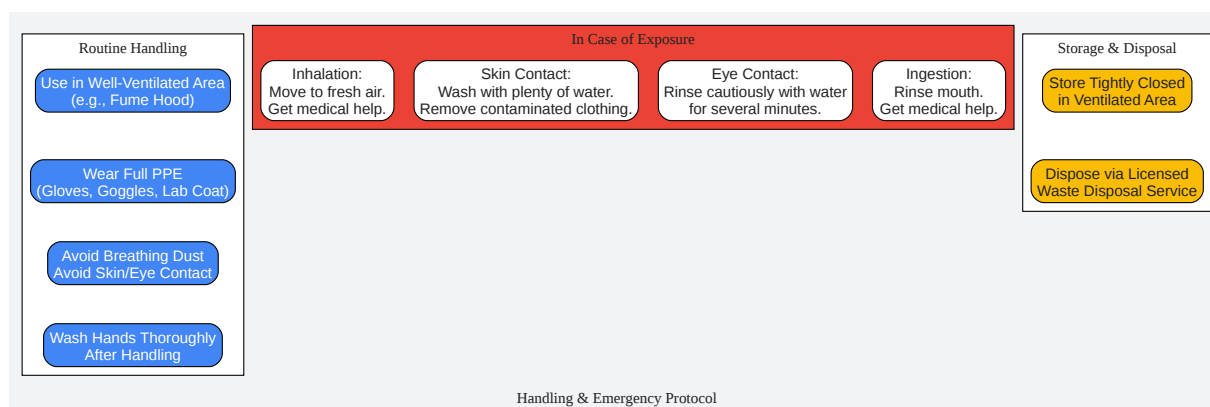
Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[\[6\]](#)
- Skin Protection: Use impervious protective gloves and clothing.[\[6\]](#)[\[11\]](#)
- Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator with an appropriate filter (e.g., N95).[\[2\]](#)[\[6\]](#)

Storage:

- Store in a cool, dry, and well-ventilated place.[\[6\]](#)

- Keep the container tightly closed and store locked up.[6]



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Fig. 3: Recommended safety, handling, and emergency response workflow.

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